Methyltriacetoxysilane
Overview
Description
Methyltriacetoxysilane: is an organosilicon compound with the chemical formula (CH3CO2)3SiCH3 . It is a clear to yellowish liquid with an acrid odor of acetic acid (vinegar). This compound hydrolyzes in the presence of moisture to form silanols, which can further react to produce siloxanes or bind to inorganic substrates .
Mechanism of Action
Target of Action
Methyltriacetoxysilane, also known as Triacetoxy(methyl)silane, is primarily used as a cross-linking agent . It targets various materials such as plastics, nylon, ceramics, aluminum, and silicone rubber . The role of this compound is to enhance the bonding between these materials and silicone rubber .
Mode of Action
The mode of action of this compound involves a slow reaction with water in the presence of moisture and air . This reaction leads to the formation of silica (SiO2) and acetic acid . The silica formed helps in the curing, cross-linking, and water resistance of silane compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the polymerization and cross-linking of silicone-based materials . The downstream effects include enhanced durability, water resistance, and adhesive properties of the materials .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in the improved properties of the materials it’s applied to. For instance, it enhances the water resistance, durability, and adhesive properties of silicone rubber when used as a cross-linking agent .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . For example, its reaction with water is facilitated by the presence of moisture and air . Additionally, its stability and efficacy as a cross-linking agent can be affected by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
Triacetoxy(methyl)silane plays a significant role in biochemical reactions, particularly in the formation of siloxane bonds. It hydrolyzes in the presence of moisture to form silanols, which can further react to produce siloxanes or bind to inorganic substrates . This compound interacts with various enzymes and proteins, facilitating the formation of stable siloxane linkages. The hydrolysis of triacetoxy(methyl)silane releases acetic acid, which can influence the local pH and affect enzyme activity . The interactions between triacetoxy(methyl)silane and biomolecules are primarily based on its ability to form covalent bonds with hydroxyl groups on proteins and other biomolecules.
Cellular Effects
Triacetoxy(methyl)silane has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying the extracellular matrix and altering cell adhesion properties . The compound’s hydrolysis product, acetic acid, can impact cell signaling pathways by modulating the pH of the cellular environment. Additionally, triacetoxy(methyl)silane can affect gene expression and cellular metabolism by interacting with transcription factors and enzymes involved in metabolic pathways . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of triacetoxy(methyl)silane involves its hydrolysis to form silanols and acetic acid . The silanols can react with hydroxyl groups on biomolecules, forming stable siloxane bonds. This covalent modification can alter the structure and function of proteins and enzymes, leading to changes in their activity. Triacetoxy(methyl)silane can also inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the acetic acid produced during hydrolysis can influence gene expression by affecting the activity of transcription factors and histone acetylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triacetoxy(methyl)silane can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but hydrolyzes rapidly in the presence of moisture . This hydrolysis can lead to the formation of silanols and acetic acid, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to triacetoxy(methyl)silane can result in changes in cell morphology, adhesion, and proliferation . The degradation products of triacetoxy(methyl)silane can also accumulate over time, potentially leading to cytotoxic effects.
Dosage Effects in Animal Models
The effects of triacetoxy(methyl)silane vary with different dosages in animal models. At low doses, the compound can enhance cell adhesion and proliferation by modifying the extracellular matrix . At high doses, triacetoxy(methyl)silane can exhibit toxic effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Studies have also shown that high doses of triacetoxy(methyl)silane can lead to adverse effects, such as inflammation and tissue damage .
Metabolic Pathways
Triacetoxy(methyl)silane is involved in various metabolic pathways, primarily through its hydrolysis to form silanols and acetic acid . The silanols can participate in further reactions to produce siloxanes, which are important components of the extracellular matrix. The acetic acid produced during hydrolysis can enter metabolic pathways, such as the citric acid cycle, and influence metabolic flux and metabolite levels . Triacetoxy(methyl)silane can also interact with enzymes and cofactors involved in these pathways, affecting their activity and regulation .
Transport and Distribution
Within cells and tissues, triacetoxy(methyl)silane is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins . Once inside the cell, triacetoxy(methyl)silane can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of triacetoxy(methyl)silane within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Triacetoxy(methyl)silane exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, triacetoxy(methyl)silane can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the compound can accumulate in the extracellular matrix, where it can modify the structure and function of the matrix components .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Methyl Trichlorosilane: The primary method for synthesizing Methyltriacetoxysilane involves reacting methyl trichlorosilane with excess acetic acid.
Industrial Production Methods:
Large-Scale Production: The industrial production of this compound follows the same synthetic route as the laboratory method, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyltriacetoxysilane undergoes hydrolysis in the presence of moisture, releasing acetic acid and forming silanols.
Substitution Reactions: The compound can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Moisture: Hydrolysis occurs readily in the presence of water or moisture.
Acetic Acid: Used in the synthesis of this compound from methyl trichlorosilane.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Produced from the reaction of silanols.
Scientific Research Applications
Comparison with Similar Compounds
Trimethoxymethylsilane: Similar to Methyltriacetoxysilane but with methoxy groups instead of acetoxy groups.
Triethoxymethylsilane: Contains ethoxy groups instead of acetoxy groups.
Diacetoxydimethylsilane: Contains two acetoxy groups and two methyl groups.
Uniqueness:
Properties
IUPAC Name |
[diacetyloxy(methyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6Si/c1-5(8)11-14(4,12-6(2)9)13-7(3)10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPBVNWVPUZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027565 | |
Record name | Methylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Alfa Aesar MSDS] | |
Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyltriacetoxysilane | |
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URL | https://haz-map.com/Agents/15629 | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | Methyltriacetoxysilane | |
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CAS No. |
4253-34-3 | |
Record name | Methyltriacetoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylsilanetriol triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253343 | |
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Record name | Methyltriacetoxysilane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139845 | |
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Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylsilanetriyl triacetate | |
Source | EPA DSSTox | |
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Record name | Methylsilanetriyl triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.020 | |
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Record name | METHYLSILANETRIOL TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FX3GZ7AB | |
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Retrosynthesis Analysis
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